molecular formula C8H7ClF3NO2 B2503208 5-Amino-2-(trifluoromethyl)benzoic acid hydrochloride CAS No. 1803593-18-1

5-Amino-2-(trifluoromethyl)benzoic acid hydrochloride

Cat. No. B2503208
CAS RN: 1803593-18-1
M. Wt: 241.59
InChI Key: XLAUBXZUBGQLGL-UHFFFAOYSA-N
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Description

The compound of interest, 5-Amino-2-(trifluoromethyl)benzoic acid hydrochloride, is a fluorinated benzoic acid derivative. This class of compounds is significant due to their potential applications in pharmaceuticals and material science. The presence of the trifluoromethyl group can impart unique physical and chemical properties, which are valuable in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds has been demonstrated in the literature. For instance, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol was achieved through the hydrolytic cleavage of a benzothiazole derivative, which was prepared by cyclization of a phenylthiourea intermediate. This phenylthiourea was, in turn, prepared from 4-chloro-2-(trifluoromethyl)aniline and ammonium thiocyanate in hydrochloric acid . Although not the same compound, this synthesis pathway highlights the methods that could potentially be adapted for the synthesis of 5-Amino-2-(trifluoromethyl)benzoic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex, with various interactions influencing the overall crystal structure. For example, in a study of 2-Amino-5-chloropyridine–benzoic acid, the carboxyl group of the benzoic acid molecule was found to be twisted away from the attached ring. In the crystal, molecules interacted through hydrogen bonds, forming chains parallel to a specific crystal direction . This information is relevant as it provides insight into how the substitution of a trifluoromethyl group and an amino group might affect the molecular conformation and intermolecular interactions of 5-Amino-2-(trifluoromethyl)benzoic acid hydrochloride.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoic acids are influenced by the presence of the trifluoromethyl group. This group is known for its electron-withdrawing properties, which can affect the acidity of the benzoic acid and its reactivity in chemical syntheses. The electrochemical behavior of benzoic acid derivatives, such as the cleavage of azo bonds, has been studied, showing that the position of substituents and the pH of the solution can significantly impact their behavior . These studies provide a foundation for understanding the properties of 5-Amino-2-(trifluoromethyl)benzoic acid hydrochloride, although specific studies on this compound were not provided.

Scientific Research Applications

LC-MS/MS Study of Nitisinone Degradation

Nitisinone, a derivative related to 5-Amino-2-(trifluoromethyl)benzoic acid, has been studied for its stability and degradation pathways. In a study by Barchańska et al. (2019), liquid chromatography coupled with mass spectrometry (LC-MS/MS) was employed to determine the stability of nitisinone under various conditions. The research highlighted that nitisinone's stability increases with the pH of the solution and identified two major degradation products, including 2-amino-4-(trifluoromethyl)benzoic acid, under conditions similar to gastric juice. This study contributes to understanding the risks and benefits of nitisinone's medical application, especially in treating hepatorenal tyrosinemia (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Pharmacological Review of Chlorogenic Acid

While not directly related to 5-Amino-2-(trifluoromethyl)benzoic acid, the review of chlorogenic acid by Naveed et al. (2018) highlights the importance of studying chemical compounds for their multifaceted pharmacological effects. Chlorogenic acid, found in green coffee extracts and tea, exhibits antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. This review encourages further research to optimize the biological and pharmacological effects of compounds like 5-Amino-2-(trifluoromethyl)benzoic acid hydrochloride (Naveed, Hejazi, Abbas, Kamboh, Khan, Shumzaid, Ahmad, Babazadeh, Fangfang, Modarresi-Ghazani, Wenhua, & Xiaohui, 2018).

Benzoic Acid as Food and Feed Additives

Research on benzoic acid, closely related to the chemical structure of interest, shows its role in regulating gut functions. Mao et al. (2019) discussed how benzoic acid, used as an antibacterial and antifungal preservative, can improve growth and health by promoting gut functions. This study reveals the potential of related compounds in enhancing health through dietary interventions (Mao, Yang, Chen, Yu, & He, 2019).

properties

IUPAC Name

5-amino-2-(trifluoromethyl)benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14;/h1-3H,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAUBXZUBGQLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(trifluoromethyl)benzoic acid hydrochloride

CAS RN

1803593-18-1
Record name 5-amino-2-(trifluoromethyl)benzoic acid hydrochloride
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